molecular formula C13H15NO3 B2950771 N-(2,2-Dimethyl-4-oxochroman-6-YL)acetamide CAS No. 186774-61-8

N-(2,2-Dimethyl-4-oxochroman-6-YL)acetamide

Cat. No.: B2950771
CAS No.: 186774-61-8
M. Wt: 233.267
InChI Key: YXBYIHUUFANHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-Dimethyl-4-oxochroman-6-YL)acetamide: is an organic compound with the molecular formula C13H15NO3. It is a derivative of chroman, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethyl-4-oxochroman-6-YL)acetamide typically involves the acylation of 2,2-dimethyl-4-oxochroman-6-amine with acetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the byproduct, acetic acid. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(2,2-Dimethyl-4-oxochroman-6-YL)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development .

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and inflammatory diseases. Its ability to modulate specific biological pathways makes it a potential drug candidate .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(2,2-Dimethyl-4-oxochroman-6-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This inhibition can lead to downstream effects on various biological pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

  • N-(2,2-Dimethyl-4-oxochroman-6-YL)benzamide
  • N-(2,2-Dimethyl-4-oxochroman-6-YL)propionamide
  • N-(2,2-Dimethyl-4-oxochroman-6-YL)butyramide

Comparison: N-(2,2-Dimethyl-4-oxochroman-6-YL)acetamide is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. Compared to its analogs, such as N-(2,2-Dimethyl-4-oxochroman-6-YL)benzamide, the acetamide derivative may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8(15)14-9-4-5-12-10(6-9)11(16)7-13(2,3)17-12/h4-6H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBYIHUUFANHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(CC2=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.